2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol
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Overview
Description
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a dimethylamino group and two hydroxyl groups attached to a dihydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to introduce the dimethylamino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinazoline core.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially affecting their function. The hydroxyl groups may also play a role in its biological activity by forming hydrogen bonds with target molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)quinoline: Similar in structure but lacks the hydroxyl groups.
1,4-Dihydroquinazoline-6,7-diol: Lacks the dimethylamino group.
2-(Methylamino)-1,4-dihydroquinazoline-6,7-diol: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(dimethylamino)-1,4-dihydroquinazoline-6,7-diol |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)10-11-5-6-3-8(14)9(15)4-7(6)12-10/h3-4,14-15H,5H2,1-2H3,(H,11,12) |
InChI Key |
WNTWFIHSJGAPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NCC2=CC(=C(C=C2N1)O)O |
Origin of Product |
United States |
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